molecular formula C25H22NO2PS B12610019 N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide CAS No. 915314-44-2

N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B12610019
CAS No.: 915314-44-2
M. Wt: 431.5 g/mol
InChI Key: VVBXMZHSRZEBAQ-UHFFFAOYSA-N
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Description

N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide is a compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a diphenylphosphanyl group attached to a phenyl ring, which is further connected to a 4-methylbenzene-1-sulfonamide moiety. The combination of these functional groups imparts distinct chemical reactivity and potential utility in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide typically involves a controlled di-lithiation process. One reported method involves the reaction of N-(2-bromophenyl)-4-methylbenzenesulfonamide with a lithium reagent at low temperatures. This intermediate is then treated with diphenylphosphine to yield the desired product . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the target compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include lithium reagents for di-lithiation, diphenylphosphine for phosphine introduction, and various metal precursors for complexation reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound include various substituted derivatives and metal complexes. These products are characterized using spectroscopic and analytical techniques such as NMR, mass spectrometry, and X-ray crystallography .

Scientific Research Applications

N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide is primarily related to its ability to coordinate with metal ions. The diphenylphosphanyl group acts as a ligand, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating chemical transformations. The sulfonamide group may also contribute to the compound’s overall reactivity by providing additional coordination sites or influencing the electronic properties of the molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide include:

Uniqueness

What sets this compound apart from its analogs is its specific combination of functional groups, which imparts unique reactivity and coordination properties. This makes it particularly valuable in the synthesis of metal complexes for catalytic applications, where the precise arrangement of ligands can significantly influence the activity and selectivity of the catalyst .

Properties

CAS No.

915314-44-2

Molecular Formula

C25H22NO2PS

Molecular Weight

431.5 g/mol

IUPAC Name

N-(2-diphenylphosphanylphenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C25H22NO2PS/c1-20-16-18-23(19-17-20)30(27,28)26-24-14-8-9-15-25(24)29(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-19,26H,1H3

InChI Key

VVBXMZHSRZEBAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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